1-(2-Hydroxy-4-prop-2-ynyloxy-phenyl)-ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-4-prop-2-ynoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-6-14-9-4-5-10(8(2)12)11(13)7-9/h1,4-5,7,13H,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFVWGHNMYWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC#C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Reaction Chemistry
Established Synthetic Routes for 1-(2-Hydroxy-4-prop-2-ynyloxy-phenyl)-ethanone
The most common and established method for the synthesis of this compound is through the selective alkylation of a phenolic precursor.
The primary route for synthesizing this compound is the selective propargylation of 2,4-dihydroxyacetophenone. This reaction is a variation of the Williamson ether synthesis, where a phenoxide ion acts as a nucleophile towards a propargyl halide.
A significant aspect of this synthesis is achieving regioselectivity. In 2,4-dihydroxyacetophenone, the hydroxyl group at the C4 position is more acidic and sterically accessible than the C2 hydroxyl group, which is engaged in strong intramolecular hydrogen bonding with the adjacent acetyl group. This inherent difference in reactivity allows for the preferential alkylation at the C4 position under controlled basic conditions.
A typical laboratory procedure involves the reaction of 2,4-dihydroxyacetophenone with a propargylating agent like 3-bromopropyne (propargyl bromide) in the presence of a mild base. The base, commonly potassium carbonate, facilitates the deprotonation of the C4 hydroxyl group to form the corresponding phenoxide. The reaction is generally conducted in a polar aprotic solvent, such as acetone (B3395972), and heated under reflux for several hours to drive the reaction to completion. Following the reaction, standard workup procedures involving filtration, extraction, and purification by column chromatography are employed to isolate the final product, which is typically a white solid. researchgate.net
The yield and selectivity of the propargylation reaction are highly sensitive to the chosen conditions. Key parameters for optimization include the base, solvent, and temperature. The choice of base is critical for ensuring selective alkylation at the C4-hydroxyl position. While potassium carbonate (K2CO3) is effective, research into the regioselective alkylation of similar dihydroxyacetophenones has shown that other bases can offer improved outcomes. researchgate.netnih.govnih.gov For instance, cesium bicarbonate (CsHCO3) has been demonstrated to be a highly efficient base for promoting selective 4-O-alkylation, leading to excellent yields. nih.govnih.gov
The solvent system also plays a crucial role. Acetone is frequently used as it effectively dissolves the reactants and allows for the easy removal of inorganic byproducts through filtration. researchgate.net Acetonitrile is another effective solvent, particularly when used in conjunction with bases like cesium bicarbonate, enabling the reaction to proceed smoothly at temperatures of 60–80 °C. nih.gov
Through careful optimization of these parameters, high yields of this compound can be achieved. A reported synthesis using potassium carbonate in refluxing acetone afforded the product in an 83% yield. researchgate.net Studies focused on optimizing regioselective alkylations on the 2,4-dihydroxyacetophenone scaffold have reported yields as high as 95% by fine-tuning the base and solvent combination. nih.gov
| Precursor | Reagent | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,4-Dihydroxyacetophenone | 3-Bromopropyne | K₂CO₃ | Acetone | Reflux | 83 | researchgate.net |
| 2,4-Dihydroxyacetophenone | Various Alkyl Halides | CsHCO₃ | Acetonitrile | 80 °C | up to 95 | nih.gov |
Derivatization Strategies and Functional Group Transformations
The terminal alkyne group in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
The most prominent derivatization strategy for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction facilitates the covalent linking of the terminal alkyne of the title compound with an organic azide (B81097) to form a stable 1,2,3-triazole ring. The reaction is prized for its high efficiency, mild reaction conditions, and exceptional tolerance of other functional groups, such as the hydroxyl and acetyl moieties present in the molecule.
The standard procedure involves reacting the alkyne with an azide in the presence of a copper(I) catalyst. The active Cu(I) species is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. nih.govresearchgate.net This avoids the need to handle potentially unstable Cu(I) salts directly. The reaction typically proceeds in a variety of solvents, including mixtures of water and organic solvents like t-butanol or THF, often at room temperature.
A defining feature of the CuAAC reaction is its exceptional regioselectivity. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, which occurs without a metal catalyst, typically requires elevated temperatures and produces a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. researchgate.net
In contrast, the copper(I)-catalyzed mechanism proceeds through a copper-acetylide intermediate, which exclusively leads to the formation of the 1,4-disubstituted regioisomer. nih.govresearchgate.net This high degree of control is a major advantage of the CuAAC reaction, as it eliminates the need for tedious separation of isomers and ensures a single, well-defined product structure. For the derivatization of this compound, this means that the reaction with any given azide will reliably yield the corresponding 1-(2-hydroxy-4-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)ethanone derivative.
The scope of the CuAAC reaction is remarkably broad, largely due to the stability and inertness of the azide functional group to many common reaction conditions. This allows for the preparation of a vast array of azide coupling partners bearing diverse functionalities. Consequently, this compound can be conjugated to a wide variety of molecular scaffolds.
While specific studies detailing a library of azide partners for this exact compound are not prevalent, the well-established robustness of the CuAAC reaction indicates that numerous types of organic azides could be successfully employed. chemmethod.com These include, but are not limited to:
Simple Alkyl and Benzyl (B1604629) Azides: To append simple hydrocarbon chains or benzyl groups.
Aryl Azides: To introduce various substituted phenyl or other aromatic rings.
Functionalized Azides: Azides containing other chemical groups such as esters, carboxylic acids, amines, or other heterocycles can be used to introduce points for further chemical modification.
Biomolecule Azides: Azides attached to peptides, sugars, or fluorescent dyes can be used to link the acetophenone (B1666503) core to biological or imaging agents.
The ability to couple this wide range of azide partners makes the CuAAC derivatization of this compound a powerful strategy for generating diverse chemical libraries for various research applications.
Condensation Reactions for Schiff Base Synthesis
The carbonyl group of this compound serves as an electrophilic site for condensation reactions with primary amines to yield Schiff bases (or imines). This reaction is typically catalyzed by a few drops of acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the characteristic azomethine (-C=N-) group. researchgate.netderpharmachemica.com The presence of the ortho-hydroxyl group can influence the reaction and the properties of the resulting Schiff base, often participating in intramolecular hydrogen bonding with the imine nitrogen. researchgate.net
The general synthesis of Schiff bases from this ketone proceeds by reacting it with a variety of primary amines (aliphatic or aromatic) in a suitable solvent like ethanol (B145695), often with gentle heating. derpharmachemica.com
Table 1: Examples of Schiff Base Synthesis with Related Hydroxyacetophenones This table presents representative reactions for Schiff base formation using structurally similar acetophenones as a model for the reactivity of this compound.
| Acetophenone Reactant | Amine Reactant | Catalyst | Product | Reference |
| 2',4'-Dihydroxyacetophenone (B118725) | Ethylenediamine | Acetic Acid | (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base | mdpi.com |
| Salicylaldehyde | Various Amines | - | Salicylaldehyde Schiff Bases | science.gov |
| 2-Hydroxyacetophenone (B1195853) | Tyrosine | - | {2-((2-hydroxy-1-phenylethylidene)amino)-3-(4-hydroxyphenyl)propanoic acid} | repec.org |
Claisen-Schmidt Condensation and Chalcone (B49325) Formation
One of the most significant reactions of this compound is the Claisen-Schmidt condensation, an aldol (B89426) condensation that occurs with aromatic aldehydes in the presence of a base (like NaOH or KOH) to form chalcones. researchgate.netnih.gov Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds. researchgate.net
In this reaction, the base abstracts an α-proton from the acetyl group of the ketone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, i.e., the chalcone. escholarship.orgescholarship.org The reaction is versatile, allowing for the synthesis of a large library of chalcone derivatives by varying the substituted aromatic aldehyde. nih.gov
Table 2: Representative Claisen-Schmidt Condensation Reactions This table showcases examples of chalcone synthesis from hydroxyacetophenones, illustrating the expected outcome when using this compound.
| Hydroxyacetophenone | Aromatic Aldehyde | Base | Product | Yield | Reference |
| 2,4-Dihydroxyacetophenone | Furfural | 15% NaOH | (E)-1-(2,4-dihydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one | High | biointerfaceresearch.com |
| 2,4-Dihydroxyacetophenone | 3-Hydroxybenzaldehyde | SOCl₂/EtOH | 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | Good | jocpr.com |
| 4-Hydroxyacetophenone | Veratraldehyde | 50% KOH | Chalcone derivative | 97% | nih.gov |
| 2-Hydroxy-5-(allyloxy)phenylethanone (B97240) | Phenylprop-2-enal | - | (2E)-1-[5-(Allyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one | 91% | nih.gov |
Cyclization Reactions and Heterocyclic Scaffolds Derivatization
The chalcones derived from this compound are valuable precursors for synthesizing a multitude of heterocyclic compounds. researchgate.net The α,β-unsaturated carbonyl system in chalcones is a key pharmacophore that can react with various dinucleophiles to form five- or six-membered rings.
For instance, reacting these chalcones with reagents like hydrazine (B178648), urea (B33335), or guanidine (B92328) can lead to the formation of pyrazolines, pyrimidines, and other related heterocyclic scaffolds. biointerfaceresearch.com These reactions typically proceed via a Michael addition followed by an intramolecular condensation and dehydration sequence. The propargyloxy group on the chalcone backbone offers a further site for post-cyclization modifications, for example, through click chemistry.
Common Cyclization Reactions of Chalcones:
Pyrazoline Synthesis: Reaction with hydrazine hydrate (B1144303) in a solvent like ethanol under reflux.
Pyrimidine Synthesis: Condensation with urea or guanidine in the presence of a base. researchgate.net
Functionalization of the Hydroxyl Group
The phenolic hydroxyl group at the C2 position of this compound is another key site for chemical modification. This group can undergo various reactions typical of phenols, such as:
Etherification: Reaction with alkyl halides in the presence of a base (Williamson ether synthesis) to form ethers.
Esterification: Reaction with acyl chlorides or acid anhydrides to form esters.
These modifications can significantly alter the electronic and steric properties of the molecule, providing a route to fine-tune its chemical and biological characteristics.
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. The derivatization of this compound involves several well-studied mechanistic pathways.
Reaction Mechanism Elucidation of Key Derivatization Steps
Schiff Base Formation: The mechanism is a two-step process of addition-elimination. researchgate.net
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ketone. This leads to the formation of a zwitterionic intermediate, which quickly undergoes proton transfer to form a neutral carbinolamine (hemiaminal). eijppr.com
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). The nitrogen's lone pair of electrons then forms a double bond with the carbon, and a final deprotonation step yields the stable imine or Schiff base. youtube.com
Claisen-Schmidt Condensation: This base-catalyzed reaction proceeds through a series of equilibrium steps. escholarship.org
Enolate Formation: A hydroxide (B78521) ion removes an acidic α-proton from the acetyl group of this compound to form a resonance-stabilized enolate.
Aldol Addition: The nucleophilic enolate attacks the carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.
Protonation: The alkoxide is protonated by the solvent (e.g., water) to give a β-hydroxy ketone (aldol adduct).
Dehydration: The aldol adduct is readily dehydrated under the basic reaction conditions. A hydroxide ion removes a proton from the α-carbon, forming an enolate, which then eliminates a hydroxide ion from the β-carbon to create the conjugated π-system of the chalcone. This final elimination step is typically the driving force for the reaction. escholarship.org
Stereochemical Control in Asymmetric Synthesis of Related Compounds
While this compound and its direct chalcone and Schiff base derivatives are often achiral, the subsequent cyclization or derivatization reactions can generate stereocenters. Controlling the stereochemistry in these transformations is a key aspect of modern organic synthesis.
For instance, the synthesis of chiral heterocyclic scaffolds from chalcone precursors can be achieved using asymmetric catalysis. Chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, can create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer over the other. nih.gov Although specific studies on the asymmetric synthesis starting from this compound are not widely reported, the principles of asymmetric synthesis are broadly applicable. Methods like chiral ligand-controlled alkylations or hydrogenations of related ketones can produce enantiomerically enriched secondary alcohols, demonstrating the feasibility of achieving stereochemical control in this class of compounds. nih.gov Dual enantioselective control, where both enantiomers of a product can be obtained from the same starting material by modifying the chiral ligand or reaction conditions, represents an advanced strategy in this field. nih.gov
Comprehensive Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the spatial relationships between them.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. While specific experimental data for 1-(2-Hydroxy-4-prop-2-ynyloxy-phenyl)-ethanone is not widely available in the public domain, a theoretical analysis based on the structure allows for the prediction of the expected signals.
The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the acetyl group protons, the methylene (B1212753) protons of the propargyl group, and the acetylenic proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating hydroxy and propargyloxy groups and the electron-withdrawing acetyl group. The protons on the aromatic ring would likely appear as a set of multiplets or distinct doublets and doublet of doublets in the aromatic region of the spectrum. The methyl protons of the acetyl group would be expected to appear as a sharp singlet. The methylene protons adjacent to the ether oxygen would also likely produce a singlet, and the terminal acetylenic proton would give a characteristic singlet at a higher field.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.8 | m |
| -OCH₂- | ~4.7 | s |
| Acetyl-CH₃ | ~2.6 | s |
| Acetylenic-H | ~2.5 | s |
| Hydroxyl-OH | Variable | br s |
Note: These are predicted values and may vary in an experimental spectrum.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure of this compound would give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the attached functional groups. The carbons of the propargyloxy group, including the methylene carbon and the two acetylenic carbons, will have characteristic chemical shifts. The methyl carbon of the acetyl group will appear at a higher field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~200 |
| Aromatic-C | 100 - 165 |
| Acetylenic-C | 75 - 80 |
| -OCH₂- | ~56 |
| Acetyl-CH₃ | ~26 |
Note: These are predicted values and may vary in an experimental spectrum.
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons that are coupled to each other, for instance, confirming the coupling between adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique would reveal the direct one-bond correlations between protons and the carbon atoms they are attached to. This would be invaluable for assigning the signals of the methylene group and the aromatic CH groups.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The sharp, weak band around 3300 cm⁻¹ would correspond to the acetylenic C-H stretch. The C≡C triple bond stretching vibration would be expected to appear as a weak absorption around 2100 cm⁻¹. A strong, sharp peak in the range of 1650-1630 cm⁻¹ would be characteristic of the C=O stretching of the ketone, likely at a lower frequency due to intramolecular hydrogen bonding with the adjacent hydroxyl group. The aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region, and the C-O stretching vibrations of the ether and phenol (B47542) groups would appear in the fingerprint region between 1300 and 1000 cm⁻¹.
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch, H-bonded | 3400 - 3200 (broad) |
| Acetylenic ≡C-H | Stretch | ~3300 (sharp, weak) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| C≡C | Stretch | ~2100 (weak) |
| C=O (Ketone) | Stretch, H-bonded | 1650 - 1630 (strong) |
| Aromatic C=C | Stretch | 1600 - 1450 |
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds. For this compound, the C≡C triple bond, which often shows a weak signal in the IR spectrum, would be expected to exhibit a strong and sharp signal in the Raman spectrum around 2100 cm⁻¹. The aromatic ring vibrations would also be prominent. However, specific experimental Raman spectroscopic data for this compound is not available in the reviewed literature.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the exact mass of a compound and deducing its structure through fragmentation analysis. For this compound, the molecular formula is confirmed as C₁₁H₁₀O₃, corresponding to a molecular weight of approximately 190.19 g/mol . nih.govnih.gov
While detailed experimental fragmentation data for this specific compound is not extensively documented in the reviewed literature, a theoretical fragmentation pattern can be predicted based on its functional groups: an acetophenone (B1666503) core, a propargyl ether linkage, and a hydroxyl group. Upon electron ionization, the following fragmentation pathways are anticipated:
Loss of a methyl radical (•CH₃): A primary fragmentation event would likely be the cleavage of the methyl group from the acetyl moiety, resulting in a stable acylium ion [M-15]⁺.
Formation of an acylium ion (CH₃CO⁺): Cleavage of the bond between the carbonyl carbon and the aromatic ring would yield an acylium ion at m/z 43.
Cleavage of the propargyl group: Fragmentation of the ether side chain could occur, leading to the loss of the propargyl group (•C₃H₃) to give a fragment ion [M-39]⁺.
Ether bond cleavage: Scission of the C-O bond in the ether linkage could also lead to characteristic fragments.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
X-ray crystallography provides definitive proof of the solid-state structure of a molecule. Studies on this compound have successfully determined its crystal structure, revealing key details about its molecular geometry and the interactions that govern its packing in the crystalline lattice. nih.govresearchgate.net The compound crystallizes in the monoclinic system. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₀O₃ |
| Formula Weight | 190.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.9975 (2) |
| b (Å) | 10.4305 (4) |
| c (Å) | 18.8467 (7) |
| β (°) | 97.257 (2) |
| Volume (ų) | 974.54 (7) |
| Z | 4 |
| Temperature (K) | 293 |
The molecular conformation of this compound is significantly stabilized by a strong intramolecular hydrogen bond. nih.govresearchgate.net This interaction occurs between the hydrogen atom of the phenolic hydroxyl group (-OH) at position 2 and the oxygen atom of the adjacent acetyl group (C=O). This O—H···O hydrogen bond creates a stable six-membered ring, described by the graph-set motif S(6). nih.govresearchgate.net This robust intramolecular connection locks the acetyl group in a conformation that is nearly coplanar with the benzene (B151609) ring, with the dihedral angle between the mean plane of the acetyl group and the benzene ring being just 0.39(9)°. researchgate.net
In the crystal lattice, the supramolecular architecture is directed by a network of weaker intermolecular C—H···O hydrogen bonds. nih.govresearchgate.net These interactions link individual molecules into infinite chains along a specific crystallographic direction. nih.govresearchgate.net These chains are further interconnected by pairs of C—H···O bonds, which form inversion dimers characterized by an R²₂(8) graph-set motif. nih.gov The result of this hierarchical assembly is the formation of a corrugated two-dimensional network, demonstrating a complex and well-ordered solid-state architecture. nih.gov
Electronic Absorption and Emission Spectroscopy for Electronic Structure Investigations
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing insight into its electronic structure and conjugation.
While specific experimental UV-Vis spectra for this compound are not widely reported, its electronic absorption properties can be inferred from its structure. As a substituted acetophenone, its spectrum is expected to be dominated by two main types of electronic transitions:
π → π transitions:* These high-intensity absorptions arise from the excitation of electrons within the π-system of the aromatic ring and the carbonyl group. The substitution on the benzene ring is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted acetophenone.
n → π transitions:* A lower-intensity absorption, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is also expected. This transition typically appears at longer wavelengths than the most intense π → π* transitions.
For comparison, the closely related compound 2',4'-dihydroxyacetophenone (B118725) exhibits absorption maxima in the UV region, which is consistent with the expected transitions for this class of compounds.
Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states. wikipedia.org
No specific solvatochromism studies have been published for this compound. However, research on other acetophenone derivatives shows that they can exhibit positive solvatochromism, where an increase in solvent polarity leads to a bathochromic shift in the absorption bands. semanticscholar.org The strong intramolecular hydrogen bond in the title compound is expected to play a crucial role in its solvatochromic behavior. This internal bond may reduce the molecule's interaction with external hydrogen-bond-donating solvents, potentially leading to a less pronounced solvatochromic shift compared to analogues that lack this feature.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, allowing for the prediction of a wide range of chemical and physical properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Such studies can elucidate the distribution of electron density and identify regions of reactivity. For molecules in this class, DFT calculations are typically used to determine fundamental electronic properties. researchgate.netepstem.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.
Furthermore, DFT is utilized to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying positive (electron-poor) and negative (electron-rich) regions. This information is critical for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. researchgate.net While specific DFT studies on 1-(2-Hydroxy-4-prop-2-ynyloxy-phenyl)-ethanone are not detailed in the available literature, this methodology is standard for analyzing the electronic characteristics and energetics of related chalcone (B49325) and acetophenone (B1666503) derivatives. researchgate.netepstem.net
The benzene (B151609) ring and the acetaldehyde (B116499) group are nearly coplanar, with a dihedral angle of just 0.39(9)° between their mean planes. nih.gov The propargyloxy (prop-2-ynyloxy) group is also situated almost in the same plane as the benzene ring, with a C6–C5–O3–C9 torsion angle of -1.1(2)°. nih.govresearchgate.net The propyne (B1212725) functional group itself is almost perfectly linear, exhibiting a C9–C10≡C11 bond angle of 177.83(15)°. nih.govresearchgate.net These structural parameters indicate a relatively rigid and planar conformation in the crystalline state, stabilized by both intramolecular hydrogen bonding and electronic conjugation.
Below is a table summarizing key structural parameters from the crystallographic analysis.
| Parameter | Atoms Involved | Value |
| Bond Angle | C9–C10≡C11 | 177.83 (15)° |
| Torsion Angle | C6–C5–O3–C9 | -1.1 (2)° |
| Dihedral Angle | Acetaldehyde group // Benzene ring | 0.39 (9)° |
| Hydrogen Bond | O-H···O | S(6) motif |
Data sourced from Selvarani et al. (2014). nih.gov
Computational chemistry serves as a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. DFT calculations are frequently used to compute theoretical vibrational (FT-IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts. epstem.netresearchgate.net For related ortho-hydroxy Schiff base and chalcone compounds, calculated vibrational frequencies, after appropriate scaling, have shown good agreement with experimental FT-IR spectra. researchgate.net Similarly, the Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard approach for calculating ¹H and ¹³C NMR chemical shifts that correlate well with experimental findings. researchgate.netepstem.net
Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, providing insights into a molecule's UV-visible absorption spectrum. researchgate.net These theoretical predictions help in assigning the nature of different electronic transitions within the molecule. While specific computational spectroscopic predictions for this compound are not presently available, these established methods are fully applicable for its theoretical characterization.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. Docking studies, in particular, are pivotal for exploring how a molecule might bind to a biological target.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. Docking simulations calculate a binding affinity or score, which estimates the strength of the ligand-receptor interaction. ijpsr.com
For classes of compounds related to this compound, such as benzimidazole (B57391) and other heterocyclic derivatives, docking studies have been performed to investigate their potential as inhibitors of enzymes like cyclooxygenases (COX-1/COX-2), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). mdpi.comnih.govmdpi.com These theoretical studies identify key binding interactions, such as hydrogen bonds, π–π stacking, and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.gov Such insights are crucial for guiding the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their activities. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of a molecule lead to changes in its activity.
The QSAR process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., Kier shape indices), electronic (e.g., dipole moment), and physicochemical (e.g., logP) properties. researchgate.net Statistical methods, such as multiple linear regression, are then used to build a model that relates these descriptors to the observed activity. For a series of anti-inflammatory butenolide derivatives, for example, QSAR analysis revealed that topological parameters were important in describing their biological activity. researchgate.net Such models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and providing insights into the structural features that are crucial for the desired function.
Mechanistic Biological Studies and Target Interaction Profiling Excluding Clinical Data
Enzyme Interaction and Inhibition Mechanism Studies (In Vitro)
The antimicrobial potential of phenolic compounds like 1-(2-Hydroxy-4-prop-2-ynyloxy-phenyl)-ethanone is often linked to their ability to interact with and inhibit essential bacterial enzymes. While direct studies on this specific molecule are limited, research on structurally related compounds provides significant insights into its probable mechanisms of action against enzymes crucial for bacterial survival.
Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov This makes InhA a primary target for antitubercular drugs. nih.govnih.gov Direct inhibitors of InhA are of particular interest as they can circumvent the resistance mechanisms that affect prodrugs like isoniazid. nih.govpdbj.org Research has identified various classes of direct InhA inhibitors, including diphenyl ethers and thiadiazole derivatives, which exhibit strong binding affinities. nih.govresearchgate.net For instance, the diphenyl ether derivative 2-(o-Tolyloxy)-5-hexylphenol (PT70) is a slow, tight-binding inhibitor of InhA with a K₁ value of 22 pM. nih.gov The binding of these inhibitors is often enhanced by forming a complex with InhA and its cofactor, NAD+. nih.gov
DNA Gyrase: DNA gyrase is a type II topoisomerase essential for maintaining DNA topology during replication in bacteria. mdpi.com Its critical role makes it a validated target for antibacterial agents. Protein inhibitors of DNA gyrase, such as GyrI, have been shown to bind to the enzyme with affinities in the micromolar range (approximately 1.3 µM for the GyrAB complex), effectively inhibiting its supercoiling and relaxation activities. mdpi.com
| Compound/Inhibitor | Target Enzyme | Binding Affinity/Inhibition Constant |
|---|---|---|
| 2-(o-Tolyloxy)-5-hexylphenol (PT70) | InhA | K₁ = 22 pM nih.gov |
| Arylamide Derivatives | InhA | IC₅₀ = 90 nM pdbj.org |
| 1,2,3- and 1,2,4-Triazole Hybrids (e.g., 7c, 7e) | InhA | IC₅₀ = 0.074 - 0.13 nM mdpi.com |
| GyrI Protein | DNA Gyrase (GyrAB complex) | ~1.3 µM mdpi.com |
The modulation of enzyme activity by inhibitors is key to their therapeutic effect. For InhA, the mechanism of inhibition by compounds like PT70 is linked to the ordering of an active site loop, which closes the substrate-binding pocket and results in a long residence time on the target. nih.gov This slow-onset inhibition is a desirable characteristic for drug candidates. Direct inhibitors of InhA disrupt the mycolic acid biosynthesis pathway, compromising the integrity of the bacterial cell wall. nih.gov
For DNA gyrase, inhibitory mechanisms often involve trapping the enzyme-DNA complex, which leads to the accumulation of double-stranded DNA breaks. mdpi.com This action disrupts DNA replication and repair, ultimately leading to cell death.
Receptor Binding and Modulation Mechanisms (In Vitro)
While much of the antimicrobial research on compounds related to this compound focuses on enzyme inhibition, interactions with cellular receptors also represent a potential mechanism of action. In vitro binding assays are standard for determining the affinity and selectivity of compounds for various receptors. nih.govfda.gov For instance, studies on β-adrenergic receptor antagonists have utilized such assays to confirm selective binding to β₁-adrenergic receptors over other receptor types. nih.gov However, specific data detailing the receptor binding profile of this compound in the context of its antimicrobial or other biological activities is not extensively documented in the current literature.
Mechanistic Studies of Antimicrobial Activity (In Vitro)
The ultimate effect of enzyme inhibition or receptor modulation is the disruption of microbial growth and viability. In vitro studies are crucial for distinguishing between static (growth-inhibiting) and cidal (killing) effects and for understanding the underlying mechanisms.
The antimicrobial action of a compound is typically categorized as either bacteriostatic, where bacterial growth is suppressed, or bactericidal, where the bacteria are killed. nih.gov This distinction is often determined by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, with the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills a defined percentage of bacteria. microbe-investigations.com
Bacteriostatic mechanisms commonly involve the inhibition of protein synthesis or metabolic pathways like folate synthesis. microbe-investigations.com This action keeps the bacterial population in a stationary phase, allowing the host's immune system to clear the infection. nih.gov
Bactericidal mechanisms often involve more catastrophic cellular damage, such as the disruption of cell wall synthesis or interference with DNA replication, leading to cell lysis and death. microbe-investigations.com For example, fluoroquinolones, which target DNA gyrase, are known bactericidal agents. nih.gov
The 2,4-dihydroxyacetophenone scaffold, a core component of the title compound, has been explored for its antifungal properties. Studies on a series of 1-(2,4-dihydroxyphenyl) ethanone (B97240) derivatives have demonstrated in vitro activity against several phytopathogenic fungi, including Glomerella cingulata and Botrytis cinerea. nih.gov
The primary mechanism of action for many antifungal agents involves disrupting the fungal cell membrane's integrity. mdpi.com For example, some agents cause the fungal hyphae to break and destroy the cell membrane, leading to leakage of cytoplasmic contents and inhibiting fungal reproduction. mdpi.com Another key target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Inhibition of this enzyme disrupts membrane fluidity and function.
Derivatives of 2,4-dihydroxyacetophenone have shown potent, broad-spectrum inhibitory activity, with some compounds exhibiting IC₅₀ values in the range of 16-36 μg/mL against the mycelial growth of various fungal pathogens. nih.gov
| Compound Class/Derivative | Fungal Species | Activity Metric (EC₅₀/IC₅₀) |
|---|---|---|
| 2,4-Dihydroxyphenyl ethanone derivatives (e.g., 2g, 2h) | Glomerella cingulata | 16.50 - 19.25 μg/mL nih.gov |
| 1,2,4-Oxadiazole derivative (4f) | Rhizoctonia solani | 12.68 μg/mL mdpi.com |
| 1,2,4-Oxadiazole derivative (4f) | Colletotrichum capsica | 8.81 μg/mL mdpi.com |
| Mandelic acid derivative (E18) | Sclerotinia sclerotiorum | 8.0 mg/L mdpi.com |
| Mandelic acid derivative (E6) | Verticillium dahlia | 12.7 mg/L mdpi.com |
Mechanistic Studies of Cell Proliferation Control (In Vitro Cell Line Studies, Non-Clinical)
In vitro studies on the human colon adenocarcinoma cell line, HT-29, have demonstrated that 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (DMHE) exhibits significant cytotoxic effects in a dose- and time-dependent manner. semanticscholar.orgmdpi.com Notably, this cytotoxic activity was not observed in the normal human fibroblast cell line (MRC-5) after 72 hours of incubation, suggesting a degree of selectivity for cancer cells. semanticscholar.org
Flow cytometry analysis of HT-29 cells treated with DMHE revealed a significant, time-dependent arrest of the cell cycle in the G0/G1 phase. semanticscholar.org In untreated cells, the distribution of DNA content was 56.00% in the G0/G1 phase, 26.19% in the S phase, and 17.81% in the G2/M phase. nih.gov Treatment with DMHE led to a notable accumulation of cells in the G0/G1 phase. nih.gov
Further investigation into the mode of cell death indicated the induction of apoptosis. semanticscholar.org Annexin V-FITC/PI staining demonstrated a dose- and time-dependent increase in the percentage of apoptotic and necrotic cells. semanticscholar.org For instance, after 24 hours of treatment with 75 µg/mL of DMHE, the percentage of viable HT-29 cells decreased to 68.54%, with a corresponding increase in late apoptotic/dead cells (10.26%) and necrotic cells (20.72%). semanticscholar.org
Western blot analysis provided insights into the molecular pathways involved in DMHE-induced apoptosis. semanticscholar.org The study revealed an up-regulation of the pro-apoptotic proteins Bax and PUMA. semanticscholar.org Interestingly, the expression of anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1 also increased in a time-dependent manner, while the expression of the pro-apoptotic protein Bak was not detected. semanticscholar.org
Table 1: Effect of DMHE on HT-29 Cell Viability and Cell Death after 24 hours
| Concentration (µg/mL) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Dead Cells (%) | Necrotic Cells (%) |
|---|---|---|---|---|
| 0 (Control) | 92.28 | 2.66 | 3.21 | 1.85 |
| 25 | 78.39 | 2.00 | 16.10 | 2.85 |
| 50 | 74.16 | 0.48 | 20.96 | 2.88 |
While the provided research on DMHE does not specifically detail studies on mitochondrial membrane potential alterations, the up-regulation of Bax, a key protein in the intrinsic apoptotic pathway, suggests that changes in mitochondrial function are likely involved. The intrinsic pathway is often characterized by the permeabilization of the outer mitochondrial membrane and subsequent release of pro-apoptotic factors, which is typically associated with a decrease in mitochondrial membrane potential. Further research is warranted to explicitly investigate the impact of DMHE on this critical aspect of apoptosis.
The induction of apoptosis in HT-29 cells by DMHE was further corroborated by observable changes in nuclear morphology. semanticscholar.org Upon treatment with DMHE, cells exhibited characteristic features of apoptosis, including cell shrinkage and membrane blebbing, as observed under an inverted and phase-contrast microscope. semanticscholar.org
Furthermore, staining with acridine (B1665455) orange and propidium (B1200493) iodide under a fluorescence microscope revealed chromatin condensation and nuclear fragmentation, which are hallmark features of apoptotic cell death. semanticscholar.org These morphological changes provide compelling visual evidence of the pro-apoptotic activity of DMHE in this cancer cell line. semanticscholar.org
Potential Applications in Chemical and Material Science
Role as an Intermediate in Fine Chemical Synthesis
1-(2-Hydroxy-4-prop-2-ynyloxy-phenyl)-ethanone is a significant intermediate in the synthesis of fine chemicals, particularly heterocyclic compounds. Its structure, derived from 2,4-dihydroxyacetophenone, provides a scaffold for constructing more complex molecules. The presence of the hydroxyl, ketone, and propargyl ether groups allows for a variety of chemical transformations.
One of the primary applications of this compound is as a precursor for the synthesis of chromone (B188151) and flavone (B191248) derivatives. ijrpc.comorganic-chemistry.org Chromones (benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities. researchgate.net The synthesis can proceed through intramolecular cyclization reactions where the phenolic hydroxyl group and the acetyl group participate in ring formation. The propargyl group can be retained or modified in the final product, leading to a diverse library of substituted chromones. For instance, derivatives of 1-(2-hydroxyphenyl)ethanone can be converted into 4H-chromene-4-ones through cyclization. organic-chemistry.org
The compound also serves as a key starting material for synthesizing chalcones, which are precursors to flavonoids. researchgate.netresearchgate.net Chalcones are typically prepared via a Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. researchgate.net The resulting chalcones can then be cyclized to form various flavonoids. The propargyl group on the this compound molecule offers a reactive handle for further functionalization, for example, through copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reactions. This allows for the attachment of other molecular fragments, leading to the creation of hybrid molecules with potentially novel properties. nih.gov
Development of Advanced Materials
The functional groups within this compound make it a promising monomer for the creation of advanced materials with tailored properties.
The terminal alkyne of the propargyl group is a key feature for polymerization. This group can participate in various polymerization reactions, enabling the incorporation of the acetophenone moiety into polymer backbones or as pendant groups. Phenylacetylene derivatives, for example, can be polymerized using rhodium-based catalysts to form highly stereoregular poly(phenylacetylene)s.
Furthermore, the alkyne group is highly suitable for modern polymerization techniques like alkyne-azide "click" chemistry. This reaction is highly efficient and allows for the synthesis of well-defined polymer architectures, such as 1,2,3-triazole-linked polymers. nih.gov By reacting this compound with bifunctional or polyfunctional azide-containing monomers, a variety of linear or cross-linked polymers can be produced. The resulting polymers would contain the hydroxy-acetophenone unit, which could impart specific properties like metal-chelating abilities or serve as a site for further post-polymerization modification.
As a versatile intermediate, this compound is instrumental in the synthesis of various specialty chemicals. The reactivity of its functional groups can be harnessed to produce compounds for specific applications.
The synthesis of 1,2,3-triazole-containing hybrids is a prime example. Through the CuAAC reaction with various organic azides, a library of new acetophenone-triazole hybrids can be generated. nih.gov These compounds are of interest in fields like medicinal chemistry and materials science due to the stability and functionality of the triazole ring. nih.gov The propargylation of acetophenones is the first key step in creating the alkyne-functionalized building block necessary for these click reactions. nih.govmdpi.comnih.gov
Additionally, the core structure is related to chroman-4-one, a heterobicyclic compound that serves as a building block for many biologically active molecules. nih.gov The ability to modify the propargyl group allows for the creation of diverse derivatives with potential applications in agrochemicals and pharmaceuticals. nih.gov
Design of Catalytic Systems and Ligands
The 2-hydroxyacetophenone (B1195853) moiety is an excellent scaffold for designing ligands for coordination chemistry and catalysis. The hydroxyl group and the adjacent carbonyl oxygen can act as a bidentate chelate, binding to a variety of metal ions.
This chelating ability is foundational to the synthesis of Schiff base ligands. 2',4'-Dihydroxyacetophenone (B118725), the precursor to the title compound, is commonly used to synthesize tetradentate Schiff base ligands by condensation with diamines. mdpi.com These ligands can then form stable complexes with transition metals like copper(II), nickel(II), cobalt(II), and zinc(II). mdpi.com These metal complexes themselves can have interesting properties and applications, including acting as catalysts.
Acetophenone derivatives have been incorporated into ligands for various catalytic reactions, including transfer hydrogenation. researchgate.netacs.org For example, half-sandwich ruthenium(II) complexes bearing ligands derived from substituted anilines have been used to catalyze the transfer hydrogenation of ketones. researchgate.netacs.org The electronic and steric properties of the ligand, which can be tuned by modifying the acetophenone structure, play a crucial role in the activity and selectivity of the catalyst. nih.gov
Application in Chemical Sensing and Probing Technologies
Molecules containing a fluorophore and a binding site for an analyte can function as chemosensors. The 2-hydroxyacetophenone framework is a component of many such sensors, where analyte binding modulates the fluorescence output.
Derivatives of 2'-hydroxyacetophenone (B8834) and 2',4'-dihydroxyacetophenone have been successfully developed as fluorescent chemosensors for the detection of various species. doaj.orgresearchgate.netsrcollege.edu.in For example, Schiff bases synthesized from 2,4-dihydroxyacetophenone have been patented as highly fluorescent chemosensors for detecting metal ions such as Aluminium(III), Iron(III), and Copper(II), even at very low concentrations. srcollege.edu.in
Similarly, azine derivatives of acetophenones have been synthesized and shown to act as selective colorimetric and fluorescent chemosensors for anions, particularly cyanide. doaj.orgresearchgate.net The sensing mechanism often relies on the interaction of the analyte with the hydroxyl group of the sensor molecule. This interaction can lead to changes in the electronic properties of the molecule, resulting in a detectable change in color or fluorescence intensity. doaj.orgresearchgate.net The presence of the propargyl group in this compound provides a site for anchoring the sensor to surfaces or integrating it into larger systems while preserving the sensing functionality of the hydroxy-acetophenone core.
Future Research Directions and Emerging Opportunities
Exploration of Unconventional Synthetic Pathways
While the traditional synthesis of 1-(2-hydroxy-4-prop-2-ynyloxy-phenyl)-ethanone involves the Williamson ether synthesis under batch conditions, future research will likely focus on more efficient, sustainable, and scalable methods. Unconventional synthetic strategies offer significant advantages in terms of safety, reaction control, and yield.
Photocatalysis and mechanochemistry represent other frontiers. Photocatalytic methods, using light to drive chemical reactions, could offer mild and highly selective pathways for O-propargylation, potentially avoiding the need for high temperatures and strong bases. Mechanochemistry, which uses mechanical force to induce reactions, presents a solvent-free or low-solvent alternative, enhancing the green credentials of the synthesis.
| Synthetic Method | Potential Advantages | Key Research Focus |
|---|---|---|
| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, higher throughput. youtube.com | Optimization of reactor design, residence time, and integration of in-line purification. nih.gov |
| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy source (light). | Development of suitable photocatalysts and reaction conditions for O-propargylation. |
| Mechanochemistry | Solvent-free or reduced solvent usage, energy efficiency, novel reactivity. | Screening of milling conditions (frequency, ball size) and investigation of reaction mechanisms. |
Integration with Advanced Catalytic Systems
The terminal alkyne and the ortho-hydroxyacetophenone moiety are ideal handles for a variety of advanced catalytic transformations, enabling the rapid construction of complex molecular architectures. Future work will likely exploit this reactivity to synthesize novel heterocyclic compounds with potential biological activity.
Gold- and Ruthenium-catalyzed cyclizations are particularly promising. researchgate.netamanote.com Gold catalysts are renowned for their ability to activate alkyne bonds towards nucleophilic attack. jst.go.jprsc.org The intramolecular reaction of the phenolic hydroxyl group with the gold-activated alkyne could provide a direct route to substituted chromene derivatives. researchgate.netmdpi.com Similarly, ruthenium catalysts can mediate various transformations of propargyl ethers, including cascade reactions to form complex polycyclic systems. uni-halle.deacs.orgnih.gov
Furthermore, the terminal alkyne is a key participant in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry". nih.govgoogle.com This highly efficient and specific reaction allows for the covalent linkage of the molecule to other azide-containing fragments, opening up possibilities for synthesizing elaborate molecular conjugates, functionalized polymers, and bioconjugates. lbl.gov
| Catalytic System | Target Transformation | Potential Product Class | Reference |
|---|---|---|---|
| Gold (Au) Catalysis | Intramolecular Hydroalkoxylation/Cyclization | Chromenes, Benzofurans | jst.go.jpresearchgate.net |
| Ruthenium (Ru) Catalysis | Cascade Conversions / Isomerization | Complex Heterocycles, Aryl Ketones | uni-halle.deacs.org |
| Copper (Cu) Catalysis | Azide-Alkyne Cycloaddition (Click Chemistry) | 1,2,3-Triazoles, Bioconjugates | nih.gov |
High-Throughput Screening and Mechanistic Biological Characterization
Identifying the biological targets and mechanisms of action of new compounds is a critical step in drug discovery. The structure of this compound is well-suited for modern chemical biology approaches aimed at this goal.
High-Throughput Screening (HTS) campaigns can rapidly evaluate libraries of derivatives based on this scaffold against various biological targets. nih.govopentrons.comdanaher.com Assays can range from biochemical assays measuring enzyme inhibition to cell-based assays monitoring phenotypes like cell viability or reporter gene expression. nih.govtechnologynetworks.com
The most significant opportunity lies in using the terminal alkyne as a bioorthogonal handle for Activity-Based Protein Profiling (ABPP) and target identification. nih.gov A derivative of the parent compound can be introduced to a biological system (e.g., cell lysate or live cells). After it binds to its protein targets, a reporter tag (like biotin (B1667282) or a fluorophore) bearing an azide (B81097) group can be "clicked" onto the alkyne. acs.orgmdpi.com This allows for the specific isolation and subsequent identification of the target proteins via mass spectrometry, providing direct insight into the compound's mechanism of action. rsc.orgresearchgate.netrsc.orgnih.gov
Nanotechnology Integration and Hybrid Systems Development
The convergence of materials science and pharmacology offers new opportunities for creating advanced therapeutic and diagnostic agents. The functional groups of this compound make it an excellent candidate for integration with nanomaterials.
The terminal alkyne can be used to covalently attach the molecule to the surface of various nanoparticles (e.g., gold nanoparticles, quantum dots, liposomes) that have been pre-functionalized with azide groups. researchgate.netnih.gov This strategy allows for the creation of functionalized nanoparticles with tailored properties. nih.govrsc.org Such hybrid systems could be explored for applications in targeted drug delivery, where the nanoparticle serves as a carrier to deliver the bioactive acetophenone (B1666503) derivative specifically to diseased cells or tissues, potentially enhancing efficacy and reducing side effects.
Application in Supramolecular Chemistry
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. The molecular structure of this compound contains multiple functionalities capable of participating in these interactions, making it an intriguing building block for supramolecular assembly.
The key interactions that can be exploited include:
Hydrogen Bonding: The phenolic hydroxyl group and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. rsc.orgmdpi.com
π-π Stacking: The aromatic phenyl ring can stack with other aromatic systems. researchgate.netnih.govacs.org
Alkyne-π Interactions: The electron-rich triple bond of the alkyne can interact favorably with aromatic rings. researchgate.netrsc.org
By programming these weak interactions, it may be possible to direct the self-assembly of the molecule into higher-order structures such as gels, liquid crystals, or porous organic frameworks. researchgate.net Understanding and controlling these interactions is fundamental to the field of crystal engineering and the rational design of new functional materials with unique optical, electronic, or adsorptive properties. acs.org
Q & A
Q. What synthetic routes are commonly employed for preparing 1-(2-Hydroxy-4-prop-2-ynyloxy-phenyl)-ethanone, and how can reaction conditions be optimized?
The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted phenol derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Evidence from similar ethanone derivatives suggests that substituent positioning (e.g., hydroxyl and propargyloxy groups) requires precise stoichiometric control to avoid over-acylation . Optimization involves monitoring reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane or toluene) to enhance regioselectivity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, particularly distinguishing between hydroxyl and propargyloxy groups in the aromatic ring .
- Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP (for visualization) provides unambiguous structural confirmation, including bond angles and intermolecular interactions .
- IR spectroscopy identifies functional groups (e.g., carbonyl at ~1680 cm⁻¹ and hydroxyl stretching at ~3200 cm⁻¹) .
Q. What precautions are necessary when handling this compound in laboratory settings?
While specific safety data for this compound is limited, structurally similar ethanones (e.g., 1-(2-Hydroxy-4-methoxyphenyl)-ethanone) require:
- Use of PPE (gloves, goggles) due to potential skin/eye irritation .
- Work in a fume hood to avoid inhalation of fine powders .
- Storage in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths or thermal parameters) be resolved during structural refinement?
Discrepancies often arise from thermal motion anisotropy or disorder in propargyloxy groups . Using SHELXL ’s restraints (e.g., DFIX, ISOR) can stabilize refinement of problematic regions . Cross-validation with Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, ensuring geometric plausibility .
Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline forms of this compound?
Q. How do steric and electronic effects of the propargyloxy group influence reactivity in derivatization reactions?
The propargyloxy group’s electron-withdrawing nature deactivates the aromatic ring toward electrophilic substitution but enables click chemistry (e.g., azide-alkyne cycloaddition) for functionalization. Steric hindrance from the triple bond requires bulky catalysts (e.g., Cu(I)-TBTA) to enhance reaction yields .
Q. What computational methods validate the compound’s electronic structure and spectroscopic properties?
- Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption bands by modeling π→π* transitions in the acetophenone core .
- Molecular electrostatic potential (MEP) maps identify reactive sites for nucleophilic/electrophilic attacks, correlating with experimental reactivity data .
Data Contradiction and Validation
Q. How should researchers address conflicting data between theoretical and experimental LogP values?
Discrepancies may arise from solvent effects or implicit protonation states . Use shake-flask experiments (octanol/water partitioning) to validate computational LogP predictions. Adjust force fields in software like COSMOtherm to account for hydrogen-bond donor capacity of the hydroxyl group .
Q. What protocols ensure robust validation of crystallographic models for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
